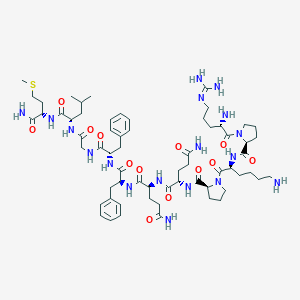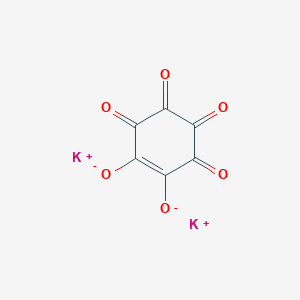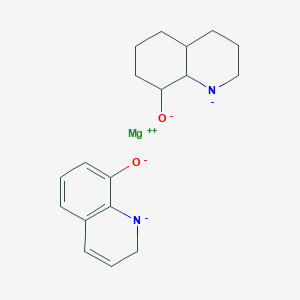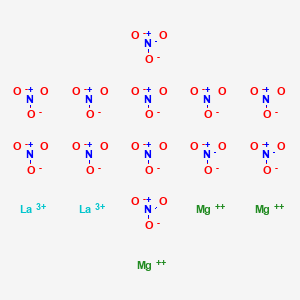
5-Methyl-1,2-benzoxazole
Vue d'ensemble
Description
5-Methyl-1,2-benzoxazole is a chemical compound with the molecular weight of 133.15 . It is a liquid at room temperature and has a tobacco type odor and a nutty type flavor .
Synthesis Analysis
Benzoxazoles, including 5-Methyl-1,2-benzoxazole, can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid mediated ring closure to generate the heterocycle .Molecular Structure Analysis
The molecular structure of 5-Methyl-1,2-benzoxazole was confirmed by IR, 1H/13C-NMR, and mass spectral studies .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized using various compounds like aldehydes, acids and their derivatives, benzyl alcohol, alkynones, isothiocyanates, ketones, ortho-esters, amongst others .Physical And Chemical Properties Analysis
5-Methyl-1,2-benzoxazole is a liquid at room temperature .Applications De Recherche Scientifique
5-HT3 Receptor Partial Agonists
Benzoxazole derivatives, including those with substitutions at the 5-position such as 5-Methyl-1,2-benzoxazole, have shown potential as partial agonists for the 5-HT3 receptor. This receptor is a target for the treatment of irritable bowel syndrome (IBS) without the side effect of constipation (Sato et al., 1998).
Antimicrobial Activity
Some benzoxazole derivatives, including 5-methyl variants, exhibit broad-spectrum antibacterial activity. These compounds have been effective against both Gram-positive and Gram-negative bacteria as well as C. albicans, offering a potential avenue for novel antimicrobial drugs (Yalcin et al., 1990).
PET Imaging
Carbon-11 labeled benzoxazole derivatives are being investigated as potential PET (Positron Emission Tomography) radioligands for imaging 5-HT(3) receptors, which are significant in studying brain, heart, and cancer diseases. This highlights the role of benzoxazole derivatives in biomedical imaging (Gao et al., 2008).
Synthesis and Antimicrobial Evaluation
The synthesis of novel benzoxazole derivatives and their evaluation for antimicrobial activity further underscores the potential of these compounds in treating bacterial infections. This research indicates the bio-potential of benzoxazole derivatives in combating various microbial strains (Balaswamy et al., 2012).
Thermochemical Studies
The thermochemical properties of benzoxazole and its derivatives, such as 5-methyl-1,2-benzoxazole, have been studied to understand their energetic behavior in different states. This has implications in material science and pharmaceutical formulations (Silva et al., 2013).
Eukaryotic Topoisomerase II Inhibitors
Some benzoxazole derivatives, including 5-methyl variants, have been identified as inhibitors of eukaryotic DNA topoisomerase II, an enzyme crucial for DNA replication. This suggests their potential use in developing anti-cancer therapies (Pınar et al., 2004).
Electrochemistry and Chemiluminescence
Benzoxazole derivatives are also explored in photonics and electronics due to their efficient luminescent properties. Their electrochemical and electrogenerated chemiluminescence properties in nonaqueous media have been studied, demonstrating their potential in developing new optical and electronic materials (Zhao et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINBEIXHMHVGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611240 | |
| Record name | 5-Methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2-benzoxazole | |
CAS RN |
10531-77-8 | |
| Record name | 5-Methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)





![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)

